5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Drug Design Lipophilicity

SAR studies on antifungal pyrazoles require precise substitution patterns. This 5-amino-4-carbonitrile delivers a 4-fluoro-2-methylphenyl group at N1 and a 3-methyl for reproducible lipophilicity (XLogP3-AA 2.7). Key advantages: ≥98% purity, MW 230.24 g/mol, multi-gram availability. Dual handles (5-NH₂, 4-CN) enable rapid diversification for kinase-focused libraries.

Molecular Formula C12H11FN4
Molecular Weight 230.24 g/mol
CAS No. 1540342-95-7
Cat. No. B1407049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS1540342-95-7
Molecular FormulaC12H11FN4
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)N2C(=C(C(=N2)C)C#N)N
InChIInChI=1S/C12H11FN4/c1-7-5-9(13)3-4-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3
InChIKeyAWBDVCRMXWLLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile Procurement & Chemical Class Reference


5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1540342-95-7) is a trisubstituted 5-aminopyrazole-4-carbonitrile derivative bearing a 4-fluoro-2-methylphenyl group at N1 and a methyl group at C3 [1]. This specific substitution pattern distinguishes it from the broader family of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles, a class that has been investigated for antifungal and kinase-inhibitory activities [2]. The compound is commercially available as a research chemical with standard purity specifications of ≥95–98% from multiple vendors .

N1-(4-fluoro-2-methylphenyl), C3-methyl substitution pattern

SAR probe for antifungal and kinase inhibitory studies

Standard research purity profile available from multiple vendors

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Why 4-Fluorophenyl or Des-methyl Analogs Cannot Substitute


Substituting this compound with its closest commercially available analogs—such as the 4-fluorophenyl analog (CAS 51516-82-6) or the des-methyl analog (CAS 1159678-53-1)—introduces measurable changes in key physicochemical parameters that directly affect molecular recognition. The 2-methyl group on the N1-phenyl ring alters the torsional angle between the pyrazole and the aryl ring, while the additional methyl at C3 increases both molecular weight and lipophilicity (XLogP3-AA = 2.7 vs. 2.3 for the 4-fluorophenyl analog) [1][2]. These differences are non-trivial: even small shifts in lipophilicity can alter membrane permeability, protein binding, and pharmacokinetic profiles in SAR campaigns that rely on precise substitution [3].

Target N1-(4-fluoro-2-methylphenyl)
4-Fluorophenyl analog Lipophilicity shift (XLogP3-AA delta) and molecular weight reduction may alter membrane permeability context and protein binding compared to target.
Target C3-methyl present
Des-methyl analog Absence of 3-methyl eliminates metabolic shielding and changes pyrazole scaffold identity; antifungal SAR may differ significantly.

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile Quantitative Differentiation Evidence


Lipophilicity (XLogP3-AA) Compared to 4-Fluorophenyl and Phenyl Analogs

The target compound exhibits an XLogP3-AA of 2.7, which is 0.4 log units higher than the 4-fluorophenyl analog (CAS 51516-82-6, XLogP3-AA = 2.3) [1][2] and 0.5 log units higher than the unsubstituted phenyl analog (CAS 5346-56-5, XLogP3-AA = 2.2) [3]. A difference of 0.4–0.5 logP units represents a significant shift in partition coefficient, expected to increase membrane permeability by approximately 2–3-fold based on established lipophilicity-permeability relationships [4].

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target 2.7 vs 2.3 (4-F-Ph) & 2.2 (Ph)

Reported lipophilicity shift may alter membrane permeability context.

Computed by XLogP3 algorithm; confirm experimentally.

Medicinal Chemistry Drug Design Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation from Des-methyl Analog

The target compound has a TPSA of 67.6 Ų [1]. This is identical to the 4-fluorophenyl analog but cannot be assumed for des-methyl or regioisomeric variants. The presence of the C3-methyl group contributes to the molecular framework without increasing polarity, maintaining a TPSA within the accepted range for oral bioavailability (≤140 Ų) while improving metabolic stability relative to unmethylated pyrazoles [2].

Topological Polar Surface Area
Class-level inference
67.6 Ų

TPSA within class-observed range for oral bioavailability research.

Data to verify in experimental permeability assays.

Medicinal Chemistry Bioavailability ADME

Molecular Weight Differentiation: Target vs. 4-Fluorophenyl and Unsubstituted Analogs

The molecular weight of the target compound (230.24 g/mol) is 14.03 g/mol higher than the 4-fluorophenyl analog (216.21 g/mol) [1][2] and 32.02 g/mol higher than the unsubstituted phenyl analog (198.22 g/mol) [3]. This incremental increase is consistent with the addition of a single methyl group compared to the 4-fluorophenyl analog and a fluorine plus methyl group relative to the unsubstituted analog. In fragment-based and lead-optimization workflows, precise molecular weight matching is essential for maintaining ligand efficiency metrics [4].

Molecular Weight
Cross-study comparable
230.24 g/mol vs 216.21 (4-F) & 198.22 (Ph)

Precise MW required for ligand efficiency tracking in SAR.

Medicinal Chemistry Lead Optimization Molecular Weight

Hydrogen Bond Acceptor Count: Critical Distinction from Unsubstituted Phenyl Analog

The target compound possesses 4 hydrogen bond acceptor (HBA) sites [1], identical to the 4-fluorophenyl analog, while the unsubstituted phenyl analog (CAS 5346-56-5) has only 3 HBA sites [2]. The additional acceptor arises from the para-fluoro substituent on the N1-aryl ring. In structure-based design, a difference of one HBA site can fundamentally alter pharmacophoric recognition patterns, disqualifying the des-fluoro analog as a suitable replacement in any binding model that involves the fluorine as a hydrogen bond acceptor or electrostatic anchor [3].

H-Bond Acceptors
Cross-study comparable
4 HBA (Target & 4-F-Ph) vs 3 HBA (unsub. Ph)

Fluorine HBA may influence pharmacophoric recognition.

Critical for binding models relying on fluorine interaction.

Medicinal Chemistry Pharmacophore Modeling Drug-Receptor Interactions

3-Methyl Substitution: Key Structural Differentiation from Des-methyl Analog (CAS 1159678-53-1)

The presence of the 3-methyl group on the pyrazole ring distinguishes the target compound from CAS 1159678-53-1 (5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile), which lacks the 3-methyl substituent [1][2]. This methyl group eliminates a potential site of metabolic oxidation (C-H to C-OH) and increases steric bulk at a position often critical for kinase hinge-binding or cyclin-dependent kinase (CDK) selectivity [3]. In the broader SAR of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles, antifungal activity varies substantially with aryl substitution and the 3-methyl group is integral to the pharmacophoric scaffold [4].

3-Methyl Substitution
Class-level inference
C3-methyl present (vs C3-H in CAS 1159678-53-1)

Scaffold integrity relies on C3-methyl for metabolic shielding context.

Antifungal SAR varies with C3 substitution; review required.

Synthetic Chemistry Pyrazole Chemistry Building Blocks

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Best-Fit Research and Industrial Application Scenarios


Antifungal SAR Probe in Candida spp. Screening Cascades

The compound belongs to a series of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles with demonstrated antifungal activity against Candida spp. in disk diffusion and broth microdilution assays [1]. Its specific substitution pattern (4-fluoro-2-methylphenyl + 3-methyl) can be used to probe the contribution of the 2-methyl and 4-fluoro groups to antifungal potency within an established SAR framework. Procurement of the exact compound ensures continuity with published MIC data generated for this scaffold.

Kinase Inhibitor Lead Optimization with Defined Lipophilicity

With an XLogP3-AA of 2.7, the compound occupies a lipophilicity window that is 0.4–0.5 log units higher than the 4-fluorophenyl and unsubstituted phenyl analogs [2][3][4]. This makes it a suitable candidate for programs requiring enhanced membrane permeability while maintaining TPSA within oral bioavailability guidelines. The 3-methyl and 4-fluoro-2-methylphenyl groups simultaneously provide metabolic shielding at vulnerable positions, making the compound a rationally selected advanced intermediate over simpler analogs.

Fragment Elaboration and Lead Optimization Chemistry

The 5-amino and 4-carbonitrile groups provide versatile synthetic handles for further derivatization, including diazotization, acylation, and cyclocondensation reactions. The compound's molecular weight (230.24 g/mol) is incrementally higher than the 4-fluorophenyl analog (216.21 g/mol), allowing medicinal chemists to track the impact of the 2-methyl group on ligand efficiency metrics [5]. This precise molecular weight differentiation ensures that SAR studies are not confounded by analog misidentification.

Pharmacophore Model Validation for 4-Fluoroaryl Recognition

The compound provides all four hydrogen bond acceptor sites, with the para-fluorine contributing a critical HBA that is absent in the unsubstituted phenyl analog (3 HBA) [6]. This makes the compound an essential tool for validating pharmacophore hypotheses where the fluorine atom is proposed to act as a hydrogen bond acceptor or electrostatic anchor in the target binding site. Substituting with a non-fluorinated analog would invalidate the model.

Application
Selection Property
Validation Focus
Antifungal SAR (Candida spp.)
2-methyl,4-fluoro substitution profile
MIC & disk diffusion endpoint review
Kinase inhibitor lead optimization
Lipophilicity window & TPSA profile
Membrane permeability context review
Fragment elaboration
MW increment & synthetic handle profile
Ligand efficiency tracking
Pharmacophore validation (4-Fluoroaryl HBA)
HBA count (4) & fluorine contribution
Binding site interaction review
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